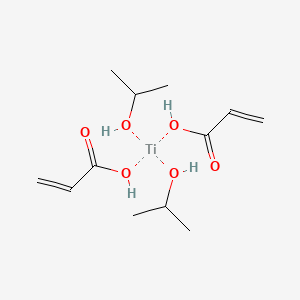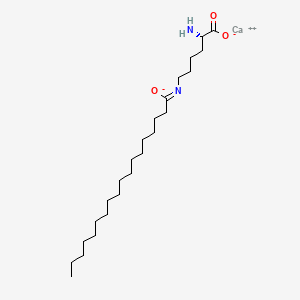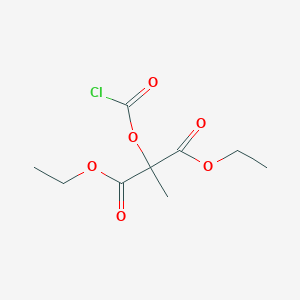
Triphosphoric acid, 2-butoxyethyl ester, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphosphoric acid, 2-butoxyethyl ester, potassium salt is a chemical compound with the molecular formula C18H39O7P. It is a derivative of triphosphoric acid, where the hydrogen atoms are replaced by 2-butoxyethyl groups and potassium ions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triphosphoric acid, 2-butoxyethyl ester, potassium salt typically involves the reaction of triphosphoric acid with 2-butoxyethanol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where triphosphoric acid and 2-butoxyethanol are mixed under optimized conditions. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Triphosphoric acid, 2-butoxyethyl ester, potassium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus-containing products.
Reduction: It can be reduced under specific conditions to yield simpler phosphorus compounds.
Substitution: The ester groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various esters or ethers.
Wissenschaftliche Forschungsanwendungen
Triphosphoric acid, 2-butoxyethyl ester, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: This compound can be used in biochemical assays and as a stabilizer for enzymes and proteins.
Industry: It is employed as a flame retardant, plasticizer, and additive in various industrial processes.
Wirkmechanismus
The mechanism by which triphosphoric acid, 2-butoxyethyl ester, potassium salt exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with these targets, altering their activity and stability. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphosphoric acid, 2-butoxyethyl ester: This compound is similar but lacks the potassium salt component.
Triphosphoric acid, 2-ethoxyethyl ester: Similar structure but with ethoxyethyl groups instead of butoxyethyl groups.
Triphosphoric acid, 2-methoxyethyl ester: Contains methoxyethyl groups, making it more volatile and less hydrophobic.
Uniqueness
Triphosphoric acid, 2-butoxyethyl ester, potassium salt is unique due to its specific combination of butoxyethyl groups and potassium ions. This combination imparts distinct chemical and physical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
95649-00-6 |
|---|---|
Molekularformel |
C6H13K4O11P3 |
Molekulargewicht |
510.48 g/mol |
IUPAC-Name |
tetrapotassium;[[2-butoxyethoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C6H17O11P3.4K/c1-2-3-4-14-5-6-15-19(10,11)17-20(12,13)16-18(7,8)9;;;;/h2-6H2,1H3,(H,10,11)(H,12,13)(H2,7,8,9);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
LYNOFSMZAHBUEZ-UHFFFAOYSA-J |
Kanonische SMILES |
CCCCOCCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




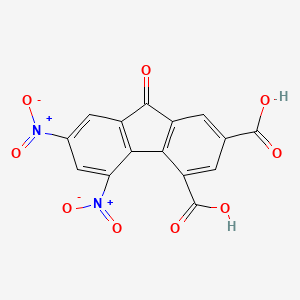
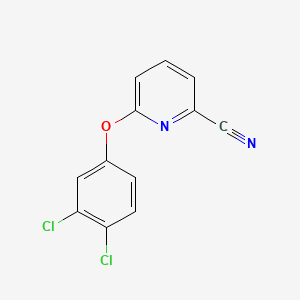
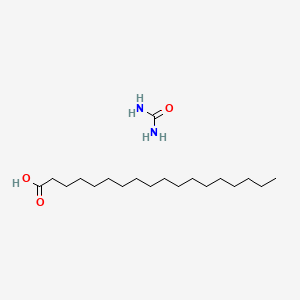
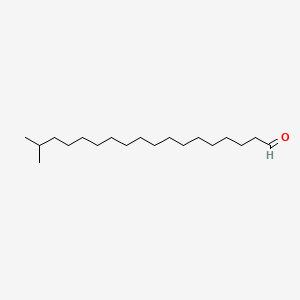
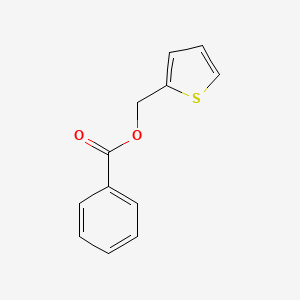



![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
